Arbidol Sulfoxide

Beschreibung

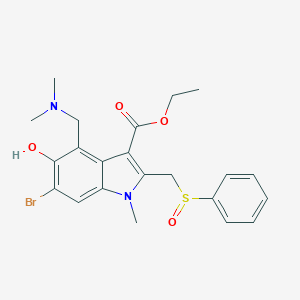

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(benzenesulfinylmethyl)-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrN2O4S/c1-5-29-22(27)20-18(13-30(28)14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIGWEMWZSPYAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CS(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151455-33-3 |

Source

|

| Record name | Umifenovir sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151455333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UMIFENOVIR SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7Z9APJ3SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Arbidol Sulfoxide: A Comprehensive Technical Guide on the Major Metabolite of a Broad-Spectrum Antiviral

Abstract

Arbidol (Umifenovir) stands as a frontline broad-spectrum antiviral agent, particularly in regions like Russia and China, for the prophylaxis and treatment of influenza and other acute respiratory viral infections.[1][2] Its clinical efficacy is intricately linked to its metabolic fate within the human body. This technical guide provides an in-depth exploration of Arbidol sulfoxide (designated as M6-1 or sulfinylarbidol), the principal and most abundant metabolite of Arbidol.[1][3] We will dissect its chemical structure, metabolic generation, and analytical characterization. Furthermore, this guide will present detailed experimental protocols and discuss the toxicological and pharmacological implications of this major metabolite, offering a critical resource for researchers, scientists, and professionals engaged in drug development and metabolism studies.

Introduction: The Significance of Metabolite Profiling in Drug Development

The journey of a drug through the human body is a complex process of absorption, distribution, metabolism, and excretion (ADME). Metabolites, the byproducts of this process, can exhibit their own pharmacological or toxicological profiles, sometimes even exceeding the activity or potency of the parent drug. A thorough understanding of a drug's metabolic pathway is therefore not merely an academic exercise but a cornerstone of modern drug development, crucial for predicting drug-drug interactions (DDIs), understanding clinical outcomes, and ensuring patient safety.[1]

Arbidol, chemically known as ethyl-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate, is extensively metabolized in humans.[1] Among a multitude of identified metabolites, Arbidol sulfoxide emerges as the most significant circulating metabolite, demonstrating substantially higher plasma exposure and a longer elimination half-life than Arbidol itself.[1][3] This elevated systemic presence necessitates a comprehensive evaluation of its intrinsic properties and biological activities to fully comprehend the clinical profile of Arbidol.

Chemical Structure and Properties of Arbidol Sulfoxide

The chemical transformation of Arbidol to Arbidol sulfoxide occurs at the thioether linkage, a common site for oxidative metabolism. This biotransformation introduces a sulfinyl group, altering the molecule's polarity, and potentially its chemical reactivity and biological interactions.

-

Parent Compound: Arbidol (Umifenovir)

-

Metabolite: Arbidol Sulfoxide (M6-1, Sulfinylarbidol)

-

Chemical Transformation: Sulfoxidation of the phenylthiomethyl group.

The introduction of the oxygen atom to the sulfur creates a chiral center, meaning Arbidol sulfoxide can exist as two enantiomers. The specific stereochemistry of the biologically formed metabolite is a critical aspect for further investigation, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Caption: Metabolic conversion of Arbidol to Arbidol Sulfoxide.

Metabolic Generation of Arbidol Sulfoxide

The biotransformation of Arbidol is a complex interplay of various metabolic enzymes, primarily occurring in the liver and intestines.[1][3]

Key Enzymes and Pathways

In vitro studies utilizing human liver microsomes (HLMs) and recombinant enzymes have identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the sulfoxidation of Arbidol.[1][3] Flavin-containing monooxygenases (FMOs) also contribute to this metabolic pathway, albeit to a lesser extent.[1] The primary biotransformation pathways for Arbidol include sulfoxidation, dimethylamine N-demethylation, glucuronidation, and sulfate conjugation.[1][3]

Caption: Major metabolic pathways of Arbidol.

Pharmacokinetic Profile

Following oral administration of Arbidol, its sulfoxide metabolite (M6-1) is the major drug-related component detected in human plasma.[1][3] The plasma exposure of M6-1 is significantly higher than that of the parent drug, with a metabolite-to-parent area under the curve (AUC) ratio of approximately 11.5 ± 3.6.[1][3] Furthermore, Arbidol sulfoxide exhibits a longer elimination half-life (approximately 25.0 hours) compared to Arbidol.[1][3] This prolonged presence in the systemic circulation underscores the importance of evaluating its long-term safety and potential contribution to the overall therapeutic effect.

| Parameter | Arbidol | Arbidol Sulfoxide (M6-1) |

| Plasma Exposure (AUC ratio to parent) | 1 | ~11.5 |

| Elimination Half-life (t½) | 16-21 hours | ~25.0 hours |

Analytical Characterization of Arbidol Sulfoxide

The accurate identification and quantification of Arbidol sulfoxide in biological matrices are paramount for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone of modern bioanalytical methods for this purpose.

Chromatographic Separation

A robust and reproducible chromatographic method is essential to separate Arbidol, its sulfoxide metabolite, and other potential metabolites from endogenous components in biological samples.

Experimental Protocol: UPLC-Q-TOF MS for Metabolite Profiling [4]

-

Sample Preparation:

-

To 50 µL of plasma, urine, or fecal homogenate, add 200 µL of methanol to precipitate proteins.

-

Vortex mix and centrifuge at 11,000 x g for 5 minutes.

-

Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of a 1:1 (v/v) mixture of methanol and 5 mM ammonium acetate.

-

Inject a 10 µL aliquot into the UPLC-Q-TOF MS system.

-

-

UPLC Conditions:

-

Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 50 mm)

-

Mobile Phase A: 0.05% formic acid in 5 mM ammonium acetate

-

Mobile Phase B: Methanol

-

Gradient: Start at 10% B, hold for 1 min, linear gradient to 57% B over 24 min, then to 100% B in 2 min.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 35°C

-

UV Detection: 316 nm

-

Mass Spectrometric Identification and Quantification

High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF), is invaluable for the initial identification of metabolites based on accurate mass measurements. For quantitative analysis, tandem mass spectrometry (MS/MS) is the gold standard, offering high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS for Quantification [4]

-

Sample Preparation:

-

To a 50 µL aliquot of plasma, add an internal standard (e.g., debutyldronedarone) and 200 µL of methanol.

-

Centrifuge to precipitate proteins.

-

Dilute the supernatant with an equal volume of the mobile phase.

-

Inject a 5 µL aliquot into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

Column: Gemini C18 (5 µm, 50 mm x 2.0 mm)

-

Mobile Phase: Gradient elution with methanol and 5 mM ammonium acetate containing 0.1% formic acid.

-

Mass Spectrometer: API 4000 or equivalent.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Arbidol: m/z 479 → 281

-

Arbidol Sulfoxide (M6-1): m/z 495 → 370

-

-

Caption: Analytical workflow for Arbidol sulfoxide characterization.

Synthesis of Arbidol Sulfoxide

The availability of a pure analytical standard of Arbidol sulfoxide is crucial for the validation of bioanalytical methods and for conducting in vitro pharmacological and toxicological assessments. While detailed synthetic procedures are often proprietary, the general approach involves the controlled oxidation of the thioether group of Arbidol.

General Synthetic Approach:

The synthesis would typically involve reacting Arbidol with a mild oxidizing agent, such as hydrogen peroxide in a suitable solvent, or a periodinane-based reagent. Careful control of stoichiometry and reaction conditions is necessary to prevent over-oxidation to the corresponding sulfone. Purification of the resulting sulfoxide is then achieved through chromatographic techniques. The synthesis of Arbidol sulfoxide (M6-1) has been reported for its use as a synthetic standard in metabolic studies.[4]

Biological Activity and Clinical Implications

The high plasma exposure and prolonged half-life of Arbidol sulfoxide raise critical questions about its contribution to the overall clinical effects of Arbidol.[1][3]

-

Antiviral Activity: The antiviral activity of Arbidol sulfoxide has not been extensively reported in the public domain. Further investigations are warranted to determine if it retains, loses, or has altered antiviral activity compared to the parent drug. This is a critical knowledge gap that needs to be addressed to fully understand the in vivo efficacy of Arbidol.

-

Toxicology: The safety profile of Arbidol sulfoxide is another area requiring further investigation. Its high and sustained plasma concentrations necessitate a thorough toxicological assessment to rule out any potential for adverse effects.

-

Drug-Drug Interactions: Since Arbidol is a substrate for CYP3A4, there is a potential for drug-drug interactions with co-administered drugs that are inhibitors or inducers of this enzyme.[5] The metabolism of Arbidol sulfoxide itself and its potential to inhibit or induce metabolic enzymes also needs to be characterized to provide a complete picture of its DDI potential.

Conclusion and Future Directions

Arbidol sulfoxide is the major metabolite of the antiviral drug Arbidol, exhibiting significantly higher plasma concentrations and a longer half-life than the parent compound. Its formation is primarily mediated by CYP3A4. While robust analytical methods for its detection and quantification have been established, a comprehensive understanding of its pharmacological and toxicological profile remains an area of active investigation.

Future research should focus on:

-

Determining the specific antiviral activity of Arbidol sulfoxide against a panel of relevant viruses.

-

Conducting a thorough toxicological evaluation to assess its safety profile.

-

Investigating the stereoselective metabolism and activity of its enantiomers.

-

Elucidating its potential for drug-drug interactions.

A deeper understanding of Arbidol sulfoxide is essential for optimizing the clinical use of Arbidol and for the development of next-generation antiviral agents with improved efficacy and safety profiles.

References

-

Deng, P., et al. (2013). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. Antimicrobial Agents and Chemotherapy, 57(4), 1743–1755. [Link]

-

Hu, C., et al. (2022). Inhibitory effect of napabucasin on arbidol metabolism and its mechanism research. Frontiers in Pharmacology, 13, 969968. [Link]

-

Shi, J., et al. (2013). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. Antimicrobial Agents and Chemotherapy, 57(4), 1743-1755. [Link]

-

Metabolic profiles of arbidol after a single oral administration of... - ResearchGate. (n.d.). [Link]

-

Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). [Link]

- CN102351778A - Preparation method of arbidol hydrochloride - Google P

-

Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY - MDPI. (n.d.). [Link]

-

Antiviral Activity of Arbidol, a Broad-Spectrum Drug for Use Against Respiratory Viruses, Varies According to Test Conditions - ResearchGate. (n.d.). [Link]

-

Crystal Structures, Thermal Analysis, and Dissolution Behavior of New Solid Forms of the Antiviral Drug Arbidol with Dicarboxylic Acids - MDPI. (n.d.). [Link]

-

Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol - PNAS. (n.d.). [Link]

-

Arbidol: The current demand, strategies, and antiviral mechanisms - PMC - PubMed Central. (n.d.). [Link]

-

Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - NIH. (n.d.). [Link]

Sources

- 1. Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Inhibitory effect of napabucasin on arbidol metabolism and its mechanism research - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Odyssey of Arbidol: A Technical Guide to the Discovery and Identification of its Sulfoxide Metabolite

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a therapeutic agent is paramount to elucidating its efficacy, safety, and potential for drug-drug interactions. This guide provides an in-depth technical exploration of the methodologies employed in the discovery and identification of Arbidol sulfoxide, a principal in vivo metabolite of the broad-spectrum antiviral drug, Arbidol. We will delve into the strategic rationale behind experimental designs, from sample collection to sophisticated analytical characterization, offering a comprehensive roadmap for replicating and adapting these pivotal studies.

Arbidol: A Broad-Spectrum Antiviral and the Imperative of Metabolic Scrutiny

Arbidol (Umifenovir) is a potent antiviral agent utilized in the prevention and treatment of influenza and other respiratory viral infections.[1] Its mechanism of action is multifaceted, primarily inhibiting the fusion of the viral envelope with host cell membranes.[2] As with any xenobiotic, the journey of Arbidol through the body is not a simple, linear path. It is subjected to metabolic transformation, a process that can significantly alter its pharmacokinetic profile and biological activity. The identification of its metabolites is, therefore, a critical step in its clinical development and therapeutic monitoring.

The focus of this guide, Arbidol sulfoxide (designated as M6-1 in several studies), has been identified as a major circulating metabolite of Arbidol in humans.[3] Its discovery underscores the importance of comprehensive metabolic profiling to fully comprehend the disposition of a drug within a biological system.

The In Vivo Investigation: From Administration to Sample Collection

The cornerstone of in vivo drug metabolism studies lies in a well-controlled experimental design, whether in preclinical animal models or human clinical trials. The primary objective is to administer the drug and subsequently collect biological matrices at strategic time points to capture the dynamic process of metabolism.

Study Design Considerations

-

Animal Models: Rodent models, such as rats, are frequently employed in initial in vivo metabolism studies due to their well-characterized physiology and ease of handling. A typical study might involve oral administration of Arbidol, followed by the collection of blood, urine, and feces over a 24- to 96-hour period.[1]

-

Human Studies: In human trials, healthy volunteers are typically administered a single oral dose of Arbidol.[4] Blood samples are drawn at multiple time points to characterize the pharmacokinetic profile of the parent drug and its metabolites.[5] Urine and feces are also collected over several days to assess routes of excretion.[1]

Sample Collection Protocol: A Step-by-Step Approach

Objective: To collect biological samples containing Arbidol and its metabolites for subsequent analysis.

Materials:

-

Appropriate animal restraining devices (for animal studies)

-

Metabolic cages for the separate collection of urine and feces (for animal studies)

-

Blood collection tubes (e.g., containing EDTA or heparin)

-

Centrifuge

-

Cryovials for sample storage

-

-80°C freezer

Procedure:

-

Drug Administration: Administer a single oral dose of Arbidol to the study subjects (e.g., 200 mg for humans, or an appropriate dose based on body weight for animals).[4][6]

-

Blood Collection:

-

Draw blood samples at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).[5]

-

Immediately place the blood tubes on ice.

-

Centrifuge the blood at approximately 1,500 x g for 10 minutes at 4°C to separate the plasma.

-

Carefully aspirate the plasma and transfer it to labeled cryovials.

-

Store the plasma samples at -80°C until analysis.

-

-

Urine and Feces Collection:

-

For animal studies, house the animals in metabolic cages to allow for the separate and timed collection of urine and feces.

-

For human studies, provide subjects with appropriate collection containers and instructions for timed urine and feces collection (e.g., 0-12h, 12-24h, 24-48h, etc.).[1]

-

Record the total volume of urine and weight of feces for each collection interval.

-

Homogenize fecal samples with a suitable solvent (e.g., methanol) to create a uniform slurry.[1]

-

Store aliquots of urine and fecal homogenates in labeled cryovials at -80°C until analysis.

-

Unveiling the Metabolite: Sample Preparation and Analytical Identification

The identification of Arbidol sulfoxide from complex biological matrices requires meticulous sample preparation to remove interfering substances, followed by highly sensitive and specific analytical techniques.

The Rationale Behind Sample Preparation

The choice of sample preparation technique is critical for achieving reliable and reproducible results. The primary goals are to:

-

Remove proteins: Proteins can interfere with chromatographic separation and ionize in the mass spectrometer, suppressing the signal of the analytes of interest.

-

Extract the analytes: Efficiently transfer Arbidol and its metabolites from the biological matrix into a clean solvent.

-

Concentrate the sample: Increase the concentration of the analytes to enhance detection sensitivity.

Two common and effective methods for preparing plasma, urine, and fecal samples for Arbidol analysis are protein precipitation and liquid-liquid extraction.

Experimental Protocol: Sample Preparation for LC-MS/MS Analysis

Method 1: Protein Precipitation (PPT)

Causality: This method is rapid and effective for removing the majority of proteins from plasma samples.[7] Acetonitrile is a common choice of organic solvent as it efficiently precipitates proteins while keeping small molecules like Arbidol in solution.

Protocol for Plasma:

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

-

Vortex briefly and transfer to an autosampler vial for injection.

Method 2: Liquid-Liquid Extraction (LLE)

Causality: LLE is a highly effective technique for extracting analytes from a complex matrix and can provide a cleaner extract than PPT.[8] Diethyl ether is a suitable solvent for extracting Arbidol from an aqueous matrix.[8]

Protocol for Plasma:

-

To a 200 µL aliquot of plasma in a glass tube, add a known amount of an appropriate internal standard.

-

Add 1 mL of diethyl ether.[8]

-

Vortex the mixture for 2 minutes to facilitate the transfer of Arbidol and its metabolites into the organic phase.

-

Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol for Urine and Fecal Homogenates: A similar LLE or a direct dilution and filtration approach can be applied to urine and fecal homogenates, often with an initial enzymatic hydrolysis step (e.g., using β-glucuronidase) to cleave conjugated metabolites.[4] For fecal samples, a more rigorous extraction may be necessary.[9]

The Analytical Powerhouse: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative and qualitative analysis of drugs and their metabolites in biological fluids due to its exceptional sensitivity, selectivity, and specificity.[10]

Experimental Workflow Diagram

Caption: Workflow for the identification of Arbidol sulfoxide.

Key LC-MS/MS Parameters for Arbidol and Arbidol Sulfoxide

The following table summarizes typical LC-MS/MS parameters used for the analysis of Arbidol and its sulfoxide metabolite. These parameters should be optimized for the specific instrumentation used.

| Parameter | Typical Value/Condition | Rationale for Selection |

| Liquid Chromatography | ||

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)[11] | Provides good retention and separation of the relatively nonpolar Arbidol and its metabolites. |

| Mobile Phase A | 0.1% Formic Acid in Water[11] | Acidified mobile phase promotes better peak shape and ionization efficiency in positive ion mode. |

| Mobile Phase B | Acetonitrile or Methanol[11] | Common organic solvents for reversed-phase chromatography. |

| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions. | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 0.2-0.4 mL/min[11] | Compatible with standard ESI-MS interfaces. |

| Column Temperature | 30-40°C | Controls retention time and peak shape. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Arbidol and its metabolites contain basic nitrogen atoms that are readily protonated. |

| MS Scan Mode | Multiple Reaction Monitoring (MRM)[11] | Provides high selectivity and sensitivity for quantitative analysis by monitoring specific precursor-to-product ion transitions. |

| Precursor Ion (m/z) for Arbidol | 478.1 | [M+H]+ of Arbidol |

| Product Ion (m/z) for Arbidol | 433.1 | Corresponds to the loss of the dimethylamine group.[12] |

| Precursor Ion (m/z) for Arbidol Sulfoxide | 494.1 | [M+H]+ of Arbidol Sulfoxide |

| Product Ion (m/z) for Arbidol Sulfoxide | 369.1 | Corresponds to the loss of the phenylsulfinyl radical.[12] |

Fragmentation Pathway and Structural Elucidation

The identification of Arbidol sulfoxide is confirmed by its unique fragmentation pattern in the tandem mass spectrometer.

Metabolic Transformation Pathway

Caption: Metabolic conversion of Arbidol to Arbidol sulfoxide.

Under collision-induced dissociation, Arbidol typically loses its dimethylamine group (a loss of 45 Da).[12] In contrast, Arbidol sulfoxide undergoes a characteristic fragmentation pattern involving the loss of the phenylsulfinyl radical (a loss of 125 Da).[12] This distinct fragmentation provides unambiguous evidence for the presence of the sulfoxide metabolite.

Data Interpretation and Reporting

The final step in the discovery and identification process is the careful analysis of the acquired data. The presence of a chromatographic peak at the expected retention time with the specific MRM transition for Arbidol sulfoxide confirms its presence in the in vivo sample. The identity of the metabolite can be further confirmed by comparing its retention time and mass spectrum to that of a synthesized reference standard.

Quantitative analysis can be performed by constructing a calibration curve using the reference standard and an internal standard. This allows for the determination of the concentration of Arbidol sulfoxide in the biological samples and the characterization of its pharmacokinetic profile.

Conclusion: A Framework for In Vivo Metabolite Discovery

The discovery and identification of Arbidol sulfoxide in vivo serves as a compelling case study in the field of drug metabolism. The successful application of a well-designed in vivo study, coupled with robust sample preparation and highly specific LC-MS/MS analysis, provides the critical data needed to understand the metabolic fate of a drug. The methodologies outlined in this guide offer a validated and replicable framework for researchers and scientists in their quest to unravel the complex journey of therapeutic agents within the human body, ultimately contributing to the development of safer and more effective medicines.

References

-

Liu, X., Huang, Y. W., Li, J., Li, X. B., Bi, K. S., & Chen, X. H. (2007). Determination of arbidol in human plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 371–375. [Link]

-

Metz, R., Nitschke, D., & Scholl, H. (1998). Sensitive high-performance liquid chromatographic determination of arbidol, a new antiviral compound, in human plasma. Journal of Chromatography A, 810(1-2), 63-69. [Link]

-

Deng, P., Zhong, D., Yu, K., Zhang, Y., Wang, T., & Chen, X. (2013). Pharmacokinetics, metabolism, and excretion of the antiviral drug arbidol in humans. Antimicrobial agents and chemotherapy, 57(4), 1743–1755. [Link]

-

Wang, X., Cao, R., Zhang, H., Liu, J., Xu, M., Hu, H., Li, Y., Zhao, Z., Li, W., Sun, M., Wang, J., Yang, F., Shi, Y., Deng, Y., Wang, P., & Xiao, G. (2020). The anti-influenza virus drug, arbidol, is an efficient inhibitor of SARS-CoV-2 in vitro. Cell discovery, 6, 28. [Link]

-

Deng, P., Zhong, D., Yu, K., Zhang, Y., Wang, T., & Chen, X. (2013). Pharmacokinetics, metabolism, and excretion of the antiviral drug arbidol in humans. Antimicrobial agents and chemotherapy, 57(4), 1743–1755. [Link]

- Zarubaev, V. V., Garshinina, A. V., Kalinina, N. A., & Slita, A. V. (2010). Activity of arbidol and its derivatives against the pandemic influenza virus A/H1N1/2009 in cell culture and in a mouse model. Voprosy virusologii, 55(4), 28–31.

-

Deng, P., Zhong, D., Yu, K., Zhang, Y., Wang, T., & Chen, X. (2013). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. Antimicrobial Agents and Chemotherapy, 57(4), 1743-1755. [Link]

-

Pécheur, E. I., Borisevich, V., & Polyak, S. J. (2016). Arbidol as a broad-spectrum antiviral: an update. Therapeutic advances in gastroenterology, 9(1), 97–107. [Link]

- Shi, L., Xiong, H., He, J., Deng, H., Li, Q., Zhong, Q., ... & Lu, G. (2020). Arbidol is a broad-spectrum antiviral that inhibits the entry of coronaviruses and other enveloped viruses. Journal of Biological Chemistry, 295(30), 10349-10357.

- Gane, E. J., Roberts, S. K., Stedman, C. A., Angus, P. W., Ritchie, B., Elston, R., ... & George, J. (2013). Oral combination therapy with a nucleoside polymerase inhibitor (RG7128) and danoprevir for chronic hepatitis C genotype 1 infection (INFORM-1): a randomised, double-blind, placebo-controlled, dose-escalation trial. The Lancet, 381(9872), 1112-1119.

-

Zhong, D., Deng, P., Zhang, Y., Yu, K., Wang, T., & Chen, X. (2008). Metabolite identification of arbidol in human urine by the study of CID fragmentation pathways using HPLC coupled with ion trap mass spectrometry. Journal of mass spectrometry : JMS, 43(6), 756–767. [Link]

-

Liu, X., Huang, Y. W., Li, J., Li, X. B., Bi, K. S., & Chen, X. H. (2007). Determination of arbidol in human plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 43(1), 371–375. [Link]

-

Tierney, A. C., Brown, A. W., & Davis, C. D. (2022). An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease. Metabolites, 12(11), 1099. [Link]

-

Deng, P., Zhong, D., Yu, K., Zhang, Y., Wang, T., & Chen, X. (2013). Pharmacokinetics, metabolism, and excretion of the antiviral drug arbidol in humans. Antimicrobial agents and chemotherapy, 57(4), 1743–1755. [Link]

- Zhong, D., Deng, P., Zhang, Y., Yu, K., Wang, T., & Chen, X. (2008). Metabolite identification of arbidol in human urine by the study of CID fragmentation pathways using HPLC coupled with ion trap mass spectrometry. Journal of mass spectrometry : JMS, 43(6), 756–767.

-

Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

-

Phenomenex. (2025). Protein Precipitation Method. [Link]

- Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical biochemist. Reviews, 30(1), 19–34.

- Deng, P., Zhong, D., Yu, K., Zhang, Y., Wang, T., & Chen, X. (2013). Pharmacokinetics, metabolism, and excretion of the antiviral drug arbidol in humans. Antimicrobial agents and chemotherapy, 57(4), 1743–1755.

- Liu, X., Huang, Y. W., Li, J., Li, X. B., Bi, K. S., & Chen, X. H. (2007). Determination of arbidol in human plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 43(1), 371–375.

-

Agilent Technologies. (2018, September 12). Sample preparation in a bioanalytical workflow – part 1 [Video]. YouTube. [Link]

-

Neumann, U. P., Slotta, J. E., & Scherer, M. (2021). Evaluation of different stool extraction methods for metabolomics measurements in human faecal samples. BMJ Nutrition, Prevention & Health, 4(1), 163–174. [Link]

-

Phenomenex. (2025). Protein Precipitation Method. [Link]

-

Zhang, Y., Chen, Y., Zhang, R., Jin, Y., & Wang, Y. (2022). Inhibitory effect of napabucasin on arbidol metabolism and its mechanism research. Pharmacological reports, 74(5), 1083–1092. [Link]

-

Li, X., Wang, Y., Zhang, Y., Li, J., & Li, X. (2021). Exercise-Induced Gut-Brain Axis Modulation in Autism: Insights from Chromatographic Metabolite Analysis. LCGC International, 34(11), 504-509. [Link]

-

Mouse Metabolic Phenotyping Centers. (2013). Protocol: Starting material: Plasma/serum: 30 μl sample volume or aliquot. [Link]

-

de Oliveira, D. N., & de Souza, L. M. (2021). A systematic pipeline for comprehensive coverage of the fecal metabolome by liquid chromatography-high resolution tandem mass spectrometry. Journal of the Brazilian Chemical Society, 32(4), 776-788. [Link]

-

Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. [Link]

-

D'Aronco, S., & Antonilli, L. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 1-12. [Link]

-

Li, X., Li, X., Liu, Y., Zhang, Z., & Lu, C. (2011). Pharmacokinetic properties and bioequivalence of two formulations of arbidol: an open-label, single-dose, randomized-sequence, two-period crossover study in healthy chinese male volunteers. Clinical therapeutics, 33(10), 1593–1600. [Link]

-

Emwas, A. H., Roy, R., McKay, R. T., Tenori, L., Saccenti, E., Gowda, G. A., ... & Luchinat, C. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 236. [Link]

-

Li, X., Li, X., Liu, Y., Zhang, Z., & Lu, C. (2011). Pharmacokinetic properties and bioequivalence of two formulations of arbidol: an open-label, single-dose, randomized-sequence, two-period crossover study in healthy Chinese male volunteers. Clinical Therapeutics, 33(10), 1593-1600. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Sensitive high-performance liquid chromatographic determination of arbidol, a new antiviral compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic properties and bioequivalence of two formulations of arbidol: An open-label, single-dose, randomized-sequence, two-period crossover study in healthy chinese male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. Determination of arbidol in human plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibitory effect of napabucasin on arbidol metabolism and its mechanism research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolite identification of arbidol in human urine by the study of CID fragmentation pathways using HPLC coupled with ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational modeling of Arbidol sulfoxide binding

An In-depth Technical Guide: Computational Modeling of Arbidol Sulfoxide Binding to Influenza Hemagglutinin

Abstract

Arbidol (Umifenovir) is a broad-spectrum antiviral agent with established activity against numerous enveloped and non-enveloped viruses, most notably influenza viruses.[1][2] Its mechanism primarily involves the inhibition of viral entry by targeting and stabilizing viral fusion proteins, preventing the conformational changes necessary for membrane fusion.[3][4][5] For influenza, the key target is the hemagglutinin (HA) glycoprotein.[3][6][7][8] Following administration, Arbidol is metabolized in the body, with Arbidol sulfoxide being a notable metabolite.[9][10][11] Understanding the interaction of such metabolites with the primary drug target is crucial for a comprehensive assessment of efficacy and safety. This guide provides an in-depth, technically-focused walkthrough of the computational workflow used to model the binding of Arbidol sulfoxide to influenza HA. We will leverage molecular docking to predict the binding pose and molecular dynamics (MD) simulations to assess the stability and dynamics of the resulting complex, offering a blueprint for researchers in computational drug discovery.

The Rationale for a Computational Approach

Experimental determination of every drug-metabolite-protein complex structure is often infeasible due to time and resource constraints. Computational modeling provides a powerful alternative to generate hypotheses, understand interaction mechanisms at an atomic level, and prioritize experimental studies.[12][13] By simulating the physical interactions between Arbidol sulfoxide and influenza HA, we can predict binding affinity, identify key interacting amino acid residues, and assess the dynamic stability of the complex, thereby inferring the potential antiviral activity of the metabolite.

Foundational Workflow: System Preparation

The fidelity of any computational model is fundamentally dependent on the quality of the initial structures. This preparation phase is the most critical for ensuring a chemically and physically realistic simulation.

Target Protein Selection and Preparation (Influenza HA)

The primary target of Arbidol is the HA trimer, where it binds to a hydrophobic cavity in the stem region, stabilizing its pre-fusion conformation.[3][8]

Experimental Protocol: Preparing the HA Structure

-

Obtain Crystal Structure: Download the crystal structure of influenza HA in complex with Arbidol from the Protein Data Bank (PDB). For this guide, we will reference PDB ID: 5T6N (H3N2 HA with Arbidol). This provides an experimentally validated starting point and a known binding pocket.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized solvents, and any ions not critical for structural integrity. The original Arbidol ligand should also be removed to create an apo-like structure for fresh docking.

-

Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add them using software like UCSF Chimera or Schrödinger's Maestro. This is a critical step as hydrogen atoms are essential for correct hydrogen bonding and electrostatic calculations.

-

Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). Tools like the H++ server or PropKa can automate this, which is crucial for defining the correct charge and interaction potential of the protein.

-

Structural Refinement: Check for and repair any missing atoms or residues in the protein structure. This ensures a complete and valid topology for the simulation.

Ligand Preparation (Arbidol Sulfoxide)

Experimental Protocol: Ligand Parameterization

-

Generate 3D Coordinates: Obtain the 2D structure of Arbidol sulfoxide (Molecular Formula: C22H25BrN2O4S[10][11]) and generate a 3D conformation using a molecule builder like Avogadro or the RDKit library in Python. Perform an initial geometry optimization using a quantum mechanical method (e.g., at the HF/6-31G* level) to obtain a low-energy starting conformation.

-

Generate Force Field Parameters: This is the most vital step for the ligand. Use a dedicated server like CGenFF (CHARMM General Force Field) or LigParGen to generate the topology and parameter files.[14][15]

-

Causality: These servers take the ligand's structure and assign atom types, bonds, angles, and dihedral parameters compatible with common protein force fields (e.g., CHARMM36m).[16] Crucially, they calculate and assign partial atomic charges, which govern the electrostatic interactions.[17] An inaccurate charge distribution will lead to unrealistic simulation results.

-

-

Verification: The output from the parameterization server often includes a "penalty score" indicating the quality of the analogy to existing parameters. High penalties may require manual refinement or more advanced quantum mechanical calculations for certain dihedral parameters to ensure the ligand's conformational preferences are accurately represented.[18]

Predicting the Interaction: Molecular Docking

Molecular docking predicts the most likely binding pose of the ligand within the protein's active site and provides an estimate of the binding affinity.[12][19]

Caption: Molecular Docking Workflow with AutoDock Vina.

Experimental Protocol: Docking with AutoDock Vina

-

File Preparation: Convert the prepared protein (HA) and ligand (Arbidol sulfoxide) files into the .pdbqt format using AutoDock Tools. This format includes partial charges and atom type information required by Vina.

-

Define the Search Space: The choice of the search space (grid box) is a critical decision. Instead of a blind dock, we use established biological knowledge. The grid box is centered on the known Arbidol binding site in the HA stem region.[3] This focused approach, known as "local docking," increases computational efficiency and the likelihood of finding a relevant pose.

-

Execute Docking: Run the AutoDock Vina program, providing the prepared receptor, ligand, and grid configuration as input. Vina will perform its search algorithm and generate an output file containing multiple binding poses ranked by their scoring function.

-

Analyze Results: The primary output is a binding affinity score in kcal/mol, where a more negative value suggests a stronger interaction. The top-ranked pose is visually inspected to ensure it makes chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein binding pocket. This pose serves as the starting point for the MD simulation.

Data Presentation: Docking Score Comparison

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Arbidol (Control) | -8.5 | Phe33, Trp21, Ile45 (HA2 Subunit) |

| Arbidol Sulfoxide | -7.9 | Phe33, Trp21, Tyr17 (HA2 Subunit) |

Table 1: Hypothetical docking results comparing the binding affinity of Arbidol and its sulfoxide metabolite to influenza HA. The lower negative score for the sulfoxide suggests a potentially weaker, though still significant, binding interaction.

Simulating Dynamic Behavior: Molecular Dynamics (MD)

While docking provides a static snapshot, MD simulation reveals the dynamic stability of the protein-ligand complex in a simulated physiological environment.[20] It allows us to observe how the ligand and protein adapt to each other over time.

Caption: GROMACS Workflow for Protein-Ligand MD Simulation.

Experimental Protocol: MD Simulation with GROMACS

This protocol outlines a standard workflow for running a protein-ligand MD simulation.[21][22]

-

System Building: Combine the PDB file of the HA protein and the coordinates of the best-docked Arbidol sulfoxide pose into a single complex.pdb file.

-

Topology Creation: Use the GROMACS pdb2gmx tool to generate the protein topology using a force field like CHARMM36m. Manually edit the main topology file (topol.top) to include the ligand's parameter file (.itp) generated in step 2.2. This step tells the simulation engine how to treat all atoms in the system.[14]

-

Solvation and Ionization:

-

Define a simulation box (e.g., a cubic box ensuring a 1.0 nm distance between the protein and the box edge).

-

Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and approximate a physiological salt concentration (e.g., 0.15 M). A neutral system is a prerequisite for many periodic boundary condition algorithms used in MD.[14]

-

-

Energy Minimization: Perform a steep descent energy minimization for ~50,000 steps. This crucial step removes any bad atomic contacts (steric clashes) in the initial setup, allowing the system to relax to a local energy minimum.

-

System Equilibration:

-

NVT Ensemble (1 ns): Equilibrate the system at a constant temperature (e.g., 300 K) while keeping the number of particles and volume constant. This allows the solvent to arrange itself around the solute and for the system to reach the target temperature.

-

NPT Ensemble (1 ns): Equilibrate at constant temperature and pressure (e.g., 1 bar). This adjusts the system density to an appropriate level and ensures the pressure is stable before the production run. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to settle without disturbing the core complex.

-

-

Production MD: Run the final simulation for a desired length of time (e.g., 100-200 ns) with all restraints removed. During this run, the trajectory (atomic coordinates over time) is saved at regular intervals for later analysis.

-

Post-Simulation Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve indicates that the system has reached equilibrium and the overall structure is stable.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. Significant fluctuations in the binding site could indicate instability.

-

Interaction Analysis: Analyze the trajectory to quantify interactions like hydrogen bonds, hydrophobic contacts, and salt bridges between Arbidol sulfoxide and HA over the course of the simulation.

-

Conclusion and Future Directions

This guide has detailed a comprehensive and validated computational workflow to investigate the binding of Arbidol sulfoxide to its primary antiviral target, influenza hemagglutinin. By combining knowledge-driven molecular docking with the dynamic insights from molecular dynamics simulations, researchers can generate robust hypotheses about the potential activity of drug metabolites. The results from such a study—including predicted binding affinity, key interacting residues, and dynamic stability—provide an invaluable foundation for guiding subsequent experimental validation, such as in vitro fusion assays or binding affinity measurements. This synergy between computational modeling and experimental work accelerates the drug development pipeline and deepens our fundamental understanding of molecular recognition.

References

-

Brooks, B. R., et al. (2009). CHARMM: The biomolecular simulation program. Journal of computational chemistry, 30(10), 1545-1614. [Link]

-

Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Simulation Package [Article v1.0]. Living Journal of Computational Molecular Science, 1(1), 5068. [Link]

-

Kadam, R. U., & Wilson, I. A. (2017). Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol. Proceedings of the National Academy of Sciences, 114(2), 206-214. [Link]

-

Haviernik, J., et al. (2021). Modeling the Structure–Activity Relationship of Arbidol Derivatives and Other SARS-CoV-2 Fusion Inhibitors Targeting the S2 Segment of the Spike Protein. ACS Omega, 6(51), 35849-35863. [Link]

-

Shi, Y., et al. (2023). Arbidol: The current demand, strategies, and antiviral mechanisms. Journal of Medical Virology, 95(1), e28373. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Arbidol Hydrochloride? Patsnap. [Link]

-

Wang, R., et al. (2022). Discovery of a novel broad-spectrum inhibitor against influenza virus A. Virology Journal, 19(1), 1-13. [Link]

-

Polyak, S. J. (2019). The Arbidol Story: How a Clinically Used Antiviral Drug Inhibits Hepatitis C, Ebola, and Zika Virus. University of Washington. [Link]

-

BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

-

Jorgensen, W. L. Research Group. (n.d.). GROMACS Protein Ligand Complex Simulations. Yale University. [Link]

-

Haviernik, J., et al. (2018). Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses. Viruses, 10(4), 184. [Link]

-

Singh, S., et al. (2020). Unraveling the mechanism of arbidol binding and inhibition of SARS-CoV-2: Insights from atomistic simulations. Journal of Biomolecular Structure and Dynamics, 39(13), 4819-4828. [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. [Link]

-

GROMACS. (n.d.). GROMACS Tutorials. GROMACS official website. [Link]

-

Hospital, A., et al. (2015). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Living Journal of Computational Molecular Science, 1(1). [Link]

-

Ahmed, A. A. Q., & Ciemny, M. (2021). Arbidol targeting influenza virus A Hemagglutinin; A comparative study. Biophysical Chemistry, 277, 106663. [Link]

-

Kalakoti, M., et al. (2024). Computational Approaches to Molecular Docking and Protein Modeling in Drug Discovery. Journal of Drug Delivery and Therapeutics, 14(6), 253-261. [Link]

-

Dodda, L. S., et al. (2017). Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen. Journal of Chemical Information and Modeling, 57(9), 2313-2319. [Link]

-

Reddit. (2022). Ligand Parameterization. r/comp_chem. [Link]

-

Galaxy Training Network. (2019). Protein-ligand docking. Galaxy Training. [Link]

-

Deng, P., et al. (2016). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. Antimicrobial Agents and Chemotherapy, 60(5), 2593-2601. [Link]

-

Clotet-Codony, I., et al. (2023). Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. Pharmaceutics, 15(1), 226. [Link]

-

Cfm-pharma. (n.d.). [2H6]-Umifenovir sulfoxide. Cfm-pharma. [Link]

-

University of Arkansas. (2023). Computer Models Determine Drug Candidate's Ability to Bind to Proteins. University of Arkansas News. [Link]

-

Human Brain Project. (n.d.). Small molecule force field parametrization for atomistic Molecular Dynamics simulations. EBRAINS. [Link]

-

Martínez, G. (2019). Building and running a molecular dynamics (MD) simulation of a protein-ligand system on the PlayMolecule® web platform. Medium. [Link]

-

Global Substance Registration System. (n.d.). UMIFENOVIR SULFOXIDE. gsrs.ncats.nih.gov. [Link]

-

Konc, J., et al. (2022). Protein binding sites for drug design. WIREs Computational Molecular Science, 12(6), e1618. [Link]

-

Kadam, R. U., & Wilson, I. A. (2017). Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol. PNAS. [Link]

-

PharmaCompass. (n.d.). Arbidol. PharmaCompass. [Link]

Sources

- 1. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. pnas.org [pnas.org]

- 4. What is the mechanism of Arbidol Hydrochloride? [synapse.patsnap.com]

- 5. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a novel broad-spectrum inhibitor against influenza virus A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arbidol targeting influenza virus A Hemagglutinin; A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arbidol.us [arbidol.us]

- 9. journals.asm.org [journals.asm.org]

- 10. schd-shimadzu.com [schd-shimadzu.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. jddtonline.info [jddtonline.info]

- 13. news.uark.edu [news.uark.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Small molecule force field parametrization for atomistic Molecular Dynamics simulations — HBP Brain Simulation Platform Guidebook 0.1.1 documentation [humanbrainproject.github.io]

- 17. medium.com [medium.com]

- 18. reddit.com [reddit.com]

- 19. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 22. Protein-Ligand Complex [mdtutorials.com]

Methodological & Application

Application Notes & Protocols: Cell-Based Antiviral Assays for Arbidol Sulfoxide

Authored by: A Senior Application Scientist

Introduction: Uncovering the Activity of a Key Metabolite

Arbidol (Umifenovir) is a broad-spectrum antiviral agent utilized in several countries for the prophylaxis and treatment of influenza and other respiratory viral infections.[1][2] Its primary mechanism of action against the influenza virus is the inhibition of membrane fusion, a critical step in viral entry into the host cell.[3][4] Arbidol achieves this by binding to the hemagglutinin (HA) glycoprotein on the virion surface, stabilizing its prefusion conformation and preventing the pH-induced conformational changes necessary for fusion with the endosomal membrane.[5]

Upon administration, Arbidol is extensively metabolized by the liver, primarily by Cytochrome P450 3A4 (CYP3A4).[2][6] One of the major circulating metabolites is Arbidol sulfoxide (also referred to as sulfinyl-Arbidol).[6] While the parent drug's activity is well-documented, a comprehensive understanding of the antiviral contribution of its principal metabolites is crucial for a complete pharmacokinetic and pharmacodynamic profile. Questions remain about the potential antiviral activity of these metabolites.[6]

These application notes provide a detailed framework and validated protocols for researchers in virology and drug development to rigorously assess the in vitro antiviral efficacy of Arbidol sulfoxide against influenza A virus. We will proceed from foundational cytotoxicity assessments to gold-standard functional assays, emphasizing the causality behind experimental choices to ensure robust and interpretable data.

Guiding Principle: The Influenza Virus Entry Pathway

To design meaningful antiviral assays, a clear understanding of the target pathway is essential. Arbidol targets the entry of enveloped viruses.[1][3] The following diagram illustrates the key stages of influenza virus entry that Arbidol disrupts, providing the rationale for assays that measure the inhibition of viral replication.

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed MDCK cells into 6-well or 12-well plates at a density that will result in a 95-100% confluent monolayer after 24 hours (e.g., 5 x 10⁵ cells/well for a 6-well plate).

-

-

Virus and Compound Preparation:

-

Prepare serial dilutions of Arbidol sulfoxide in virus growth medium (VGM: DMEM + 0.5% BSA + TPCK-Trypsin). Concentrations should bracket the expected effective range and must be below the CC₅₀.

-

Dilute the influenza virus stock in VGM to a concentration that will yield 50-100 plaque-forming units (PFU) per well.

-

Optional Pre-incubation: Mix the virus dilution with each compound dilution and incubate for 1 hour at 37°C. This step assesses if the compound has direct virucidal activity.

-

-

Infection:

-

Wash the MDCK cell monolayers twice with sterile phosphate-buffered saline (PBS).

-

Inoculate the cells with 200 µL (for 6-well plates) of the virus-compound mixture (or virus alone for controls).

-

Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution and prevent the monolayer from drying. [7]

-

-

Overlay Application:

-

Prepare an overlay medium. A common choice is 2X DMEM mixed 1:1 with a 1.6% semi-solid solution like Avicel or methylcellulose. [8]Add Arbidol sulfoxide to the overlay to maintain the same final concentration as during the infection step.

-

Aspirate the viral inoculum from the wells.

-

Gently add 2 mL of the overlay medium to each well of a 6-well plate.

-

Allow the overlay to solidify at room temperature for 20-30 minutes.

-

-

Incubation:

-

Incubate the plates at 37°C, 5% CO₂ for 72 hours, or until plaques are visible.

-

-

Staining and Plaque Counting:

-

Aspirate the overlay.

-

Fix the cells with a 4% formaldehyde solution for 30 minutes.

-

Remove the fixative and stain the monolayer with a 0.1% crystal violet solution for 15 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the plaques in each well. Plaques will appear as clear zones against a purple background.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Plot the percentage of plaque reduction against the log of the compound concentration and use non-linear regression to determine the 50% effective concentration (EC₅₀).

-

Protocol 3: Viral Yield Reduction Assay

This assay provides a different but equally important measure of antiviral efficacy by quantifying the amount of new, infectious progeny virus produced in the presence of the compound. [9][10]It is particularly useful for compounds that may act at later stages of the viral life cycle.

Step-by-Step Methodology:

-

Infection and Treatment:

-

Seed MDCK cells in a 24-well plate and grow to confluence.

-

Infect the cell monolayers with influenza virus at a defined multiplicity of infection (MOI), typically 0.01 to 0.1, in the presence of serial dilutions of Arbidol sulfoxide (concentrations below CC₅₀). Include a virus-only control.

-

After a 1-hour adsorption period, wash the cells to remove unattached virus and add fresh media containing the corresponding compound concentrations.

-

-

Incubation and Supernatant Collection:

-

Incubate the plate for a full viral replication cycle (typically 24-48 hours). [11] * At the end of the incubation, collect the culture supernatants from each well. These supernatants contain the progeny virions.

-

-

Quantification of Progeny Virus:

-

Determine the viral titer in each collected supernatant. This is typically done by performing a 50% Tissue Culture Infectious Dose (TCID₅₀) assay or a plaque assay on fresh MDCK cell monolayers. [10] * For a TCID₅₀ assay, make 10-fold serial dilutions of each supernatant and use them to infect cells in a 96-well plate. After 3-5 days, score the wells for cytopathic effect (CPE) and calculate the TCID₅₀/mL value using the Reed-Muench method. [12]

-

-

Data Analysis:

-

Calculate the reduction in viral titer (in log₁₀ TCID₅₀/mL or PFU/mL) for each compound concentration compared to the virus-only control.

-

The EC₅₀ is the concentration of Arbidol sulfoxide that causes a 50% reduction in the yield of progeny virus. This can also be determined by plotting the percentage of inhibition against the log of the compound concentration.

-

Part 3: Advanced Methods - Reporter Gene Assays

For higher throughput screening, reporter gene assays offer a rapid and quantitative alternative to traditional methods. [13]These assays use recombinant viruses that express a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP) upon successful infection and replication. [14][15]

Caption: Principle of a luciferase-based reporter assay for antiviral testing.

Protocol Outline: Luciferase-Based Influenza Reporter Assay

-

Cell Culture and Treatment: Seed MDCK cells in an opaque, white 96-well plate. After 24 hours, treat cells with serial dilutions of Arbidol sulfoxide.

-

Infection: Infect the cells with a luciferase-expressing influenza A virus at a predetermined MOI.

-

Incubation: Incubate for 24-48 hours at 37°C.

-

Lysis and Readout: Lyse the cells and add a luciferase substrate according to the manufacturer's protocol (e.g., Promega's ONE-Glo™).

-

Signal Quantification: Measure the luminescence signal on a plate reader. The signal intensity is directly proportional to the level of viral replication. [14]6. Data Analysis: Calculate the percent inhibition of the luminescent signal at each compound concentration relative to the virus-only control. Determine the EC₅₀ using non-linear regression.

Part 4: Data Interpretation and Quality Control

Calculating the Selectivity Index (SI)

The ultimate measure of a compound's potential as an antiviral is its Selectivity Index (SI). It provides a quantitative measure of the therapeutic window.

SI = CC₅₀ / EC₅₀

A higher SI value indicates greater selectivity of the compound for the virus over the host cell. Generally, an SI value greater than 10 is considered promising for a potential antiviral candidate. [16]

Example Data Summary & Interpretation

| Assay Type | Endpoint Measured | Arbidol Sulfoxide Result (Hypothetical) |

| Cytotoxicity (MTS) | Cell Viability | CC₅₀ = 105 µM |

| Plaque Reduction | Inhibition of Infectious Foci | EC₅₀ = 12 µM |

| Viral Yield Reduction | Reduction of Progeny Virus Titer | EC₅₀ = 15 µM |

| Selectivity Index (SI) | CC₅₀ / EC₅₀ (from PRNT) | 105 / 12 = 8.75 |

In this hypothetical example, the SI is close to 10, suggesting that Arbidol sulfoxide possesses modest but specific antiviral activity in vitro. The concordance between the PRNT and Yield Reduction EC₅₀ values provides confidence in the result.

Essential Quality Control Measures

Rigorous quality control is non-negotiable for generating reliable data. [17][18]* Positive Control: Always include a known anti-influenza drug (e.g., Arbidol parent compound, Oseltamivir) to validate assay performance.

-

Vehicle Control: All compound dilutions and controls must contain the same final concentration of the solvent (e.g., DMSO) to rule out solvent-induced effects.

-

Virus Titer Confirmation: The titer of the virus stock used should be confirmed regularly to ensure consistent MOI between experiments.

-

Cell Health: Regularly monitor cell cultures for proper morphology and viability. Do not use cells that are over-confluent or have been passaged too many times.

References

-

Kurokawa, M., et al. (2018). Screening for Antivirally Active Flavonoids Against Herpes Simplex Virus Type 2 and Influenza A Virus. MDPI. Available at: [Link]

-

Polyak, S. J. (2019). The Arbidol Story: How a Clinically Used Antiviral Drug Inhibits Hepatitis C, Ebola, and Zika Virus. YouTube. Available at: [Link]

-

Pécheur, E. I., et al. (2016). Arbidol as a broad-spectrum antiviral: An update. PubMed Central. Available at: [Link]

-

Lutz, C., et al. (2009). Influenza virus assays based on virus-inducible reporter cell lines. PubMed Central. Available at: [Link]

-

Wang, X., et al. (2023). Arbidol: The current demand, strategies, and antiviral mechanisms. PubMed Central. Available at: [Link]

-

IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. IBT Bioservices. Available at: [Link]

-

Wikipedia. (2023). Umifenovir. Wikipedia. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Arbidol Hydrochloride? Patsnap Synapse. Available at: [Link]

-

Protocols.io. (2022). Influenza virus plaque assay. Protocols.io. Available at: [Link]

-

Creative Diagnostics. (n.d.). Influenza Virus Characterization. Creative Diagnostics. Available at: [Link]

-

Schols, D., et al. (2009). A novel method for high-throughput screening to quantify antiviral activity against viruses that induce limited CPE. PubMed Central. Available at: [Link]

-

Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Creative Diagnostics. Available at: [Link]

-

Jorquera, P. A., et al. (2022). An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance. National Institutes of Health. Available at: [Link]

-

Hulseberg, C. E., et al. (2018). Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses. MDPI. Available at: [Link]

-

Viroxy. (2023). How to test if a liquid is antiviral: Suspension test for virucidal activity. Viroxy. Available at: [Link]

-

Hoffmann, E., & Stech, J. (2005). Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication. PubMed Central. Available at: [Link]

-

Prichard, M. N., et al. (2000). A Microtiter Virus Yield Reduction Assay for the Evaluation of Antiviral Compounds Against Human Cytomegalovirus and Herpes Simplex Virus. PubMed. Available at: [Link]

-

Principles of Quality Control. (n.d.). Quality Control in a clinical virology laboratory. Principles of Quality Control. Available at: [Link]

-

Tran, V., et al. (2020). Application of a Biologically Contained Reporter System To Study Gain-of-Function H5N1 Influenza A Viruses with Pandemic Potential. ASM Journals. Available at: [Link]

-

Creative Diagnostics. (n.d.). Cell-based ELISA for Antiviral Research. Creative Diagnostics. Available at: [Link]

-

Bio-protocol. (2017). 2.11. Viral Yield-Reduction Assay. Bio-protocol. Available at: [Link]

-

Kadam, R. U., & Wilson, I. A. (2016). Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol. PNAS. Available at: [Link]

-

de Oliveira, C. J. F., et al. (2024). Quality Control in RT-PCR Viral Load Assays: Evaluation of Analytical Performance for HIV, HBV, and HCV. PubMed Central. Available at: [Link]

-

Sun, L., et al. (2016). In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68. Bio-protocol. Available at: [Link]

-

Hulseberg, C. E., et al. (2016). The Synthetic Antiviral Drug Arbidol Inhibits Globally Prevalent Pathogenic Viruses. National Institutes of Health. Available at: [Link]

-

Sano, K., et al. (2022). An In Vitro Microneutralization Assay for Influenza Virus Serology. PubMed Central. Available at: [Link]

-

Su, S., et al. (2017). Propagation and Titration of Influenza Viruses. PubMed. Available at: [Link]

-

Cell Biolabs, Inc. (n.d.). Influenza A Immunoplaque Assay Kit. Cell Biolabs, Inc.. Available at: [Link]

-

Liu, M., et al. (2025). Discovery of a novel broad-spectrum inhibitor against influenza virus A. PubMed Central. Available at: [Link]

-

Perwitasari, O., et al. (2013). Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses. ASM Journals. Available at: [Link]

-

Microbiologics. (n.d.). Testing Services - Antiviral. Microbiologics. Available at: [Link]

-

Manicassamy, B., et al. (2010). Analysis of in vivo dynamics of influenza virus infection in mice using a GFP reporter virus. PNAS. Available at: [Link]

-

Fincher, J. A., et al. (2020). Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions. ACS Infectious Diseases. Available at: [Link]

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. Available at: [Link]

-

World Health Organization. (2013). Laboratory Procedures Serological detection of avian influenza A(H7N9) infections by microneutralization assay. World Health Organization. Available at: [Link]

-

U.S. Food & Drug Administration. (2023). Q5A(R2) Viral Safety Evaluation of Biotechnology Products Derived From Cell Lines of Human or Animal Origin. FDA. Available at: [Link]

-

Virofight. (2024). Virology through numbers: Plaque and TCID50 assays. Virofight. Available at: [Link]

-

Shishova, A., et al. (2022). Plaque Reduction Neutralization Test (PRNT) of HA immunized sera... ResearchGate. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Umifenovir - Wikipedia [en.wikipedia.org]

- 3. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Arbidol Hydrochloride? [synapse.patsnap.com]

- 5. pnas.org [pnas.org]

- 6. Arbidol as a broad-spectrum antiviral: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. Influenza virus plaque assay [protocols.io]

- 9. ibtbioservices.com [ibtbioservices.com]

- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. journals.asm.org [journals.asm.org]

- 12. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]

- 13. Influenza virus assays based on virus‐inducible reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. mdpi.com [mdpi.com]

- 17. Quality Control in a clinical virology laboratory, Principles of Quality Control [virology-online.com]

- 18. Quality Control in RT-PCR Viral Load Assays: Evaluation of Analytical Performance for HIV, HBV, and HCV - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Arbidol Sulfoxide Extraction from Plasma

Welcome to the technical support center for the bioanalysis of Arbidol sulfoxide. As the primary metabolite of the antiviral drug Arbidol (Umifenovir), accurate quantification of Arbidol sulfoxide in plasma is critical for comprehensive pharmacokinetic and metabolic studies.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its extraction, providing field-proven insights and systematic troubleshooting strategies.

Troubleshooting Guide: Common Issues in Arbidol Sulfoxide Extraction

This section addresses the most frequent challenges encountered during sample preparation, explaining the underlying causes and offering robust, step-by-step solutions to enhance the accuracy and reproducibility of your results.

Problem 1: Low Analyte Recovery

Low or inconsistent recovery of Arbidol sulfoxide is a primary obstacle to achieving accurate quantification. This issue often stems from a mismatch between the physicochemical properties of the analyte and the chosen extraction technique.

Potential Causes & Scientific Rationale

-

Suboptimal Extraction Method: Arbidol is primarily metabolized via sulfoxidation, which introduces a polar sulfoxide group (S=O).[1][2] This significantly increases the polarity of the molecule compared to the parent drug. An extraction method optimized for the more hydrophobic parent drug, Arbidol, may not be efficient for this more polar metabolite.

-

Inefficient Protein Precipitation (PPT): The analyte can become trapped or adsorbed within the precipitated protein pellet, especially if the precipitation is not rapid and complete. The choice of organic solvent is critical; some solvents yield a finer, more dispersed precipitate that is harder to separate effectively.[3]

-

Incorrect pH for Liquid-Liquid Extraction (LLE): The extraction efficiency of LLE is highly dependent on the ionization state of the analyte. Arbidol sulfoxide's charge state will change with pH, affecting its partitioning between the aqueous plasma and the immiscible organic solvent. Failure to adjust the pH to suppress its ionization will result in poor recovery into the organic phase.

-

Analyte Breakthrough or Strong Retention in Solid-Phase Extraction (SPE): In SPE, low recovery can occur if the analyte fails to bind to the sorbent during loading (breakthrough) or if it binds too strongly and is not completely removed during elution (strong retention). This is often due to an incorrect choice of sorbent, or suboptimal wash and elution solvents.[4]

-

Analyte Instability: Arbidol sulfoxide may be susceptible to degradation during the extraction process due to factors like pH extremes, temperature, or prolonged exposure to endogenous enzymes in the matrix.[5]

Recommended Solutions & Protocols

-

Method Selection: The choice of extraction method involves a trade-off between speed, cost, and cleanliness. A systematic approach is crucial.

Decision Workflow for Extraction Method Selection

Choosing the right extraction method. -

Optimize Protein Precipitation (PPT):

-

Solvent Choice: Use cold acetonitrile (ACN) at a 3:1 or 4:1 ratio (v/v) to plasma. ACN is generally more effective than methanol at creating a coarse protein pellet that is easily separated by centrifugation.[3][6]

-

Protocol:

-

To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

-

Add 300 µL of ice-cold acetonitrile.

-

Vortex vigorously for at least 60 seconds to ensure complete protein denaturation. This step is critical to release any protein-bound analyte.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

-

-

Optimize Liquid-Liquid Extraction (LLE):

-

Solvent & pH: Since Arbidol sulfoxide is more polar than Arbidol, a more polar extraction solvent may be required. While solvents like diethyl ether and methyl tert-butyl ether (MTBE) have been used for the parent drug[7][8], consider ethyl acetate or a mixture like dichloromethane/isopropanol for the sulfoxide metabolite.

-

pH Adjustment: Adjust the plasma sample to a basic pH (e.g., pH 9-10) with a small volume of ammonium hydroxide before extraction to ensure the dimethylamino group is deprotonated and the molecule is neutral, maximizing its partitioning into the organic solvent.

-

Protocol:

-

To 100 µL of plasma, add internal standard and 20 µL of 1M ammonium hydroxide.

-

Add 600 µL of ethyl acetate.

-

Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

-

-

-

Optimize Solid-Phase Extraction (SPE):

-

Sorbent: A reversed-phase polymer-based sorbent (e.g., Oasis HLB) or a C18 sorbent is a good starting point. These retain compounds via hydrophobic interactions.

-

Procedure:

-

Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

-

Load: Dilute the plasma sample 1:1 with 2% phosphoric acid in water and load it onto the cartridge. The acidic pH ensures the analyte is charged and more polar, aiding retention on some sorbents.

-

Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences without eluting the analyte.

-

Elute: Elute the Arbidol sulfoxide with 1 mL of methanol or acetonitrile. An elution solvent containing a small amount of base (e.g., 2% ammonium hydroxide in methanol) can improve recovery for basic compounds.

-

-

Table 1: Comparison of Plasma Extraction Techniques

| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|---|

| Principle | Protein denaturation with organic solvent | Analyte partitioning between aqueous and organic phases | Analyte adsorption onto a solid sorbent |

| Pros | Fast, simple, inexpensive, high-throughput | Good for removing non-volatile salts | High selectivity, cleanest extracts, high concentration factor |

| Cons | High matrix effects, sample dilution | Labor-intensive, requires solvent evaporation, emulsion formation | Higher cost, requires method development, lower throughput |

| Typical Recovery | 70-90% | 80-100% | >90% |